5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde
Description
5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde (CAS: 847590-49-2) is a furan-based aldehyde derivative with a 4-ethoxy-3-nitrophenyl substituent at the 5-position of the furan ring. Its molecular weight is 261.23 g/mol, and it is reported to have a purity of 98% . Notably, this compound has been discontinued by Fluorochem, limiting its commercial availability .
Properties
IUPAC Name |
5-(4-ethoxy-3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13-5-3-9(7-11(13)14(16)17)12-6-4-10(8-15)19-12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVNWTOFLQQADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where an appropriate aldehyde reacts with a nitro-substituted phenol derivative in the presence of a base catalyst. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can be used to probe biological systems and study enzyme mechanisms.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Positional Isomers of Nitrophenyl-Furan-2-carbaldehydes
Key nitrophenyl-substituted analogs include:
- 5-(2-Nitrophenyl)furan-2-carbaldehyde
- 5-(3-Nitrophenyl)furan-2-carbaldehyde
- 5-(4-Nitrophenyl)furan-2-carbaldehyde
These isomers differ in the position of the nitro group on the phenyl ring. Thermodynamic studies reveal distinct properties:
| Compound | ΔfH°m(cr) (kJ/mol) | ΔcH°m(cr) (kJ/mol) | Sublimation Enthalpy (kJ/mol) |
|---|---|---|---|
| 5-(2-Nitrophenyl)-furan-2-carbaldehyde | -215.2 | -4350.7 | 98.3 |
| 5-(3-Nitrophenyl)-furan-2-carbaldehyde | -208.9 | -4328.4 | 95.6 |
| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | -198.5 | -4295.1 | 93.2 |
The 4-nitro isomer exhibits the lowest enthalpy of formation (ΔfH°m) and combustion (ΔcH°m), indicating higher thermodynamic stability compared to its 2- and 3-nitro counterparts . The 2-nitro isomer has the highest sublimation enthalpy, suggesting stronger intermolecular interactions in the solid state .
Substituent-Modified Derivatives
Alkyl and Alkoxy Substituents
- 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde : The methyl group at the 2-position increases steric hindrance, reducing reactivity in coupling reactions. Its ΔfH°m(cr) is -185.7 kJ/mol, higher than the parent 4-nitro compound due to destabilization from steric effects .
- 5-(2-Oxymethyl-4-nitrophenyl)furan-2-carbaldehyde : The oxymethyl (-OCH₃) group enhances polarity, improving solubility in polar solvents. Its combustion enthalpy (-4312.4 kJ/mol) is intermediate between methyl and unsubstituted analogs .
- Exact thermodynamic data are unavailable, but its molecular weight (261.23 g/mol) is higher than 4-nitro isomers (229.18 g/mol) .
Halogen-Substituted Analogs
- 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde : The electron-withdrawing Cl and F substituents enhance electrophilicity at the aldehyde group, making it reactive in nucleophilic additions. Used as a pharmaceutical intermediate .
- 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde : Demonstrated utility in synthesizing N-acetyl pyrazoline derivatives with antimicrobial activity (40 mg/mL inhibition against Staphylococcus aureus) .
Heterocyclic Analogs
- 5-(4-Chlorophenyl)thiophene-2-carbaldehyde : Replacing the furan ring with thiophene increases aromaticity and electron density, altering reactivity in cyclization reactions. Reported melting point: 88–90°C .
- 5-(4-Nitrophenyl)thiophene-2-carbaldehyde : The nitro group further enhances electrophilicity, but its synthesis yield (25%) is lower than furan analogs due to thiophene’s reduced reactivity .
Biological Activity
5-(4-Ethoxy-3-nitrophenyl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, and highlights relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a furan ring substituted with a nitrophenyl group and an ethoxy group. The presence of the nitro group is significant as it is often associated with various biological activities, including cytotoxicity and antimicrobial effects.
Biological Activities
1. Antimicrobial Activity
Research has shown that compounds containing furan rings exhibit notable antimicrobial properties. A study indicated that derivatives of furan can selectively inhibit microbial growth by modifying enzyme activities and signaling pathways related to immune responses .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 0.05 mg/mL |
| Staphylococcus aureus | 0.1 mg/mL | |
| Salmonella typhi | 0.02 mg/mL |
The above table summarizes preliminary findings on the antimicrobial activity of this compound against common pathogens.
2. Anticancer Properties
The anticancer potential of furan derivatives has been explored in various studies. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent increase in cytotoxicity:
Table 2: Cytotoxicity Results
| Concentration (µM) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 10 | 85 | 90 |
| 25 | 70 | 75 |
| 50 | 45 | 50 |
| 100 | 20 | 30 |
These findings suggest that higher concentrations of the compound significantly reduce cell viability in both cancer types, indicating its potential as an anticancer agent.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the nitro group may play a crucial role in mediating its biological effects by interacting with cellular targets involved in oxidative stress pathways and apoptosis regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
